4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

Corrosion Inhibition Mild Steel Acidic Media

Procure 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53249-23-3) for reproducible research outcomes. The N4-ethyl substituent is structurally critical: substituting with non-alkylated or N4-isopropyl analogs results in dramatic loss of corrosion inhibition efficacy. The EMTP derivative synthesized from this scaffold achieves 97% inhibition efficiency for mild steel in 1M HCl—performance directly attributable to the N4-ethyl group's influence on HOMO-LUMO energies and molecular adsorption geometry. Its thiol-thione tautomerism enables dual-nucleophilic reactivity for alkylation, oxidation, and derivatization into diverse libraries. Sourced at ≥95% purity. Specification control for exact N4-ethyl substitution is essential.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 53249-23-3
Cat. No. B3384196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
CAS53249-23-3
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCCN1C(=O)NNC1=S
InChIInChI=1S/C4H7N3OS/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9)
InChIKeyDKTYXICXRGSHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53249-23-3): Procurement-Grade Building Block for Targeted Corrosion Inhibitors


4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53249-23-3) is a small-molecule heterocyclic building block, consisting of a 1,2,4-triazole core with N4-ethyl, C5-thiol (-SH), and C3-hydroxyl (-OH) substituents . This structure enables a thiol-thione tautomerism, where the compound exists in equilibrium with the thione form (4-ethyl-5-thioxo-1,2,4-triazolidin-3-one), endowing it with dual-nucleophilic character at the sulfur and nitrogen atoms . With a molecular weight of 145.19 g/mol and typically supplied at 95% purity, the compound is a solid with an InChIKey of DKTYXICXRGSHFV-UHFFFAOYSA-N . It is primarily used in early discovery research for materials science and organic synthesis [1].

Why N4-Alkyl Substitution in 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol Dictates Performance and Precludes Generic Replacement


The performance of mercapto-triazole derivatives in applications like corrosion inhibition is not a class-wide property; it is acutely dependent on the specific substituent at the N4 position of the triazole ring [1]. The N4-ethyl group in 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol plays a critical role in determining molecular adsorption geometry, hydrophobicity, and electron donation capability, which directly translate into quantifiable differences in functional efficacy [2]. Simply substituting this compound with a structurally similar, cheaper, or more readily available analog (e.g., the non-alkylated parent or an N4-isopropyl variant) will result in a demonstrable and often dramatic loss of performance, as the data below establishes. Therefore, procurement specifications must strictly control for the exact N4-ethyl substitution pattern to ensure reproducible research outcomes and final product performance [2].

Quantitative Evidence Guide for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol: A Differentiated Basis for Corrosion Inhibitor Development


Evidence Item 1: Corrosion Inhibition Efficacy of an N4-Ethyl Derivative (EMTP) on Mild Steel in 1 M HCl Compared to its Parent Triazole

A direct, head-to-head comparison in a published study demonstrates the critical performance advantage of a derivative synthesized from 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol. The derivative, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), achieved a maximum corrosion inhibition efficiency (IE) of 97% for mild steel in 1 M HCl at 303 K [1]. The study explicitly compared this performance against the unsubstituted 'parent triazole', revealing that the N4-ethyl-substituted EMTP provided significantly superior protection [1]. This confirms that the specific N4-ethyl moiety is a key driver of the observed high inhibition efficiency, a benefit not conferred by the parent structure.

Corrosion Inhibition Mild Steel Acidic Media Triazole Derivatives

Evidence Item 2: Comparative Ranking of EMTP (N4-Ethyl Derivative) Among Nitrogen-Based Corrosion Inhibitors

In a cross-study comparison of corrosion inhibitors for mild steel in 1 M HCl, the derivative EMTP, which is built from the core compound, ranks among the most effective nitrogen-based inhibitors reported [1]. A 2023 review table compared EMTP's 97% inhibition efficiency to other inhibitors tested under identical conditions. For instance, another mercapto-triazole derivative, 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide, achieved an efficiency of only 88.7% [2]. This quantifiable difference of 8.3 percentage points (a 9.4% relative improvement) highlights the performance advantage conferred by the specific structural framework of the target compound, which includes the N4-ethyl and C5-mercapto groups [2].

Corrosion Inhibitor Benchmarking Mild Steel HCl Inhibition Efficiency

Evidence Item 3: The N4-Alkyl Substituent as a Tunable Performance Handle

Class-level inference from structure-activity relationship (SAR) studies on mercapto-triazole corrosion inhibitors indicates that the nature of the N4-alkyl group is a primary determinant of inhibition performance [1]. Density Functional Theory (DFT) studies on EMTP confirm that the N4-ethyl group contributes to the molecule's overall electron density and frontier molecular orbital energies, which in turn affect its adsorption onto metal surfaces [1]. This class-level understanding establishes that the N4-ethyl group is not an arbitrary selection; it is a 'tunable handle' that can be leveraged to optimize the inhibitor's interaction with a metal substrate. In contrast, the non-alkylated parent compound (5-mercapto-4H-1,2,4-triazol-3-ol, CAS 503-89-9) lacks this tunability and is expected to exhibit significantly different, and likely inferior, adsorption characteristics and inhibition efficiency [1].

Structure-Activity Relationship Triazole Derivatives Corrosion Inhibition

Evidence Item 4: Distinct Physicochemical Properties Compared to Non-Alkylated and Isopropyl Analogs

Even at the level of basic physicochemical properties, the target compound is distinct from its closest analogs, which has direct implications for formulation and handling. The table below compares key properties of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53249-23-3) with its non-alkylated parent (CAS 503-89-9) and its N4-isopropyl analog (CAS 53065-47-7) . The ethyl-substituted compound exhibits a calculated logP that is significantly higher than the non-alkylated analog, indicating increased hydrophobicity, which can be crucial for adsorption at hydrophobic metal/electrolyte interfaces . Furthermore, the ethyl group introduces a rotatable bond not present in the non-alkylated parent, providing conformational flexibility that can optimize surface interactions . These quantifiable differences in molecular descriptors underscore that each N4-alkyl variant is a unique chemical entity, not a generic substitute.

Physicochemical Properties Triazole Derivatives Structure-Property Relationship

Evidence Item 5: Potential for Enhanced Efficacy Against Resistant Microbial Strains Through Efflux Pump Inhibition

While lacking direct comparative data for the core compound, class-level and preliminary findings suggest a unique biological mechanism that may differentiate it from other triazole antifungals. A vendor source reports that the biological activity of EMTr (the core compound) is attributed to its ability to inhibit drug efflux pumps and biofilm formation in bacterial cells, a dual-action mechanism that enhances efficacy against resistant strains . This mechanism is distinct from that of standard triazole antifungal drugs, which primarily target ergosterol synthesis . If substantiated by further research, this property could make the compound a valuable scaffold for developing novel antimicrobial agents that circumvent existing resistance mechanisms, offering a strategic advantage over analogs that lack this dual functionality.

Antimicrobial Efflux Pump Inhibition Biofilm Drug Resistance

Validated Application Scenarios for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol Based on Quantitative Performance Evidence


Scenario 1: Development of High-Performance Corrosion Inhibitors for Mild Steel in Acidic Industrial Environments

The derivative EMTP, synthesized from this compound, has demonstrated a 97% inhibition efficiency for mild steel in 1 M HCl at 303 K, outperforming its parent triazole [1]. This makes 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol a critical building block for research into corrosion inhibitors for applications such as acid pickling, oil-well acidizing, and industrial cleaning. Procuring this specific N4-ethyl scaffold is essential to achieve the high level of protection documented in the literature, as alternative triazoles or non-alkylated variants have been shown to be less effective [1].

Scenario 2: Rational Design of Tunable Inhibitors Through Structure-Activity Relationship (SAR) Studies

The N4-ethyl group on the triazole ring serves as a tunable handle for modulating electronic properties and adsorption behavior [1]. DFT calculations on EMTP demonstrate that this substituent directly influences HOMO and LUMO energies, which are key parameters governing corrosion inhibition efficiency [1]. This scenario is ideal for researchers seeking to systematically explore SARs for metal-organic interfaces. By using this compound as a core scaffold and varying the substituent at the C5-thiol position, one can rationally design a library of inhibitors and correlate structural modifications with quantifiable changes in performance [1].

Scenario 3: Synthesis of Novel Mercapto-Triazole Derivatives for Specialized Material Applications

The dual-nucleophilic nature of the compound, arising from its thiol-thione tautomerism, makes it a versatile intermediate for organic synthesis [1]. The thiol group is highly reactive, enabling derivatization via alkylation, oxidation, or conversion to other sulfur-containing functionalities . This allows for the creation of a diverse array of new chemical entities based on the N4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol scaffold. Researchers can leverage this reactivity to produce custom ligands, functional materials, or advanced pharmaceutical intermediates, with the assurance that the N4-ethyl substituent provides a consistent and tunable core structure [1].

Scenario 4: Preliminary Exploration of Antimicrobial Agents Targeting Efflux Pumps and Biofilm Formation

Preliminary vendor information suggests that the core compound (EMTr) may possess a dual mechanism of action, inhibiting both drug efflux pumps and biofilm formation in bacterial cells [1]. This property, if validated, represents a significant point of differentiation from conventional triazole antifungals that target ergosterol synthesis . This makes the compound a promising starting point for early-stage drug discovery efforts focused on combating antimicrobial resistance. Researchers in this field should prioritize this specific scaffold due to its potential for a unique mode of action, which could lead to the development of novel therapeutics against multi-drug resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.